molecular formula C18H16ClN3O2 B7697753 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

Cat. No. B7697753
M. Wt: 341.8 g/mol
InChI Key: NXBOQRLGBWRMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is a compound that belongs to the family of oxadiazoles. The compound has been a topic of interest for scientists due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has shown potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities. It has also been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to exhibit anti-inflammatory and analgesic activities in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide in lab experiments is its potential as a lead compound for the development of new antimicrobial, anti-inflammatory, and analgesic agents. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide. One of the directions is to explore its potential as an anticancer agent. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, the compound could be further studied for its mechanism of action and its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate, followed by the addition of sodium ethoxide. The obtained product is then treated with acetic anhydride to form the intermediate compound, which is then reacted with N-phenylbutanamide to yield the final product.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-10-5-4-9-14(15)18-21-17(24-22-18)12-6-11-16(23)20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBOQRLGBWRMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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